REACTION_SMILES
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[CH3:17][N:18]([CH3:19])[CH:20]=[O:21].[CH:8](=[O:9])[c:10]1[cH:11][cH:12][cH:13][cH:14][c:15]1[OH:16].[Cl:3][CH2:4][O:5][CH3:6].[H-:1].[Na+:2].[OH2:7]>>[CH2:4]([O:5][CH3:6])[O:16][c:15]1[c:10]([CH:8]=[O:9])[cH:11][cH:12][cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COCOc1ccccc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |